molecular formula C19H23N3O5S2 B2857445 Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 946238-57-9

Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate

Cat. No. B2857445
CAS RN: 946238-57-9
M. Wt: 437.53
InChI Key: UWJYISSHKXHNSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves microwave irradiation of halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This method provides rapid access to 3-aminobenzo[b]thiophenes . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a typical method used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a thiophene ring, a thiadiazinan ring, and an acetyl amino group. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The thiadiazinan ring in the compound contains two nitrogen atoms and one sulfur atom, and it is dioxido-substituted, meaning it has two oxygen atoms attached.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a wide range of products. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate can yield 3-aminobenzo[b]thiophenes . The nature of the sulfur reagent can significantly impact reaction selectivity .

Scientific Research Applications

Synthesis and Characterization

A study by Spoorthy et al. (2021) involves the synthesis of various ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, including compounds structurally related to the chemical . These compounds were characterized using 1H NMR, IR, Mass spectral data, and elemental analysis, demonstrating the detailed chemical analysis process for similar compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Genotoxic and Carcinogenic Potentials

Research by Lepailleur et al. (2014) evaluated the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, which include structures similar to the compound . This study used methodologies like the Ames test and the Comet assay to assess mutagenic and DNA-damaging effects, providing insights into the toxicological profiles of such compounds (Lepailleur et al., 2014).

Cyclization Reactions and Derivative Formation

Stephens and Sowell (1998) researched the synthesis of various ester-substituted thiazine- and thiadiazine-based bicyclic derivatives, starting from compounds similar to the one . This study highlights the potential chemical reactions and pathways that such compounds can undergo (Stephens & Sowell, 1998).

Functionalization in Metal-Organic Frameworks

Wang et al. (2016) explored the functionalization of microporous lanthanide-based metal-organic frameworks using dicarboxylate ligands with methyl-substituted thiophene groups. This research indicates the potential application of similar compounds in creating frameworks with unique properties like gas adsorption and sensing activities (Wang et al., 2016).

Recovery in Pharmaceutical and Herbicide Production

A study by Wang Tian-gui (2006) discusses the recovery of acetic acid in the production process of similar compounds, which are intermediates in pharmaceuticals and herbicides. This research highlights the industrial application and recovery processes associated with these compounds (Wang Tian-gui, 2006).

properties

IUPAC Name

methyl 3-[[2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-14-5-3-6-15(11-14)12-21-8-4-9-22(29(21,25)26)13-17(23)20-16-7-10-28-18(16)19(24)27-2/h3,5-7,10-11H,4,8-9,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJYISSHKXHNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)thiophene-2-carboxylate

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